molecular formula C15H18N2O2 B2906025 3-(Pyrrolidin-2-yl)quinoline acetate CAS No. 1177337-86-8

3-(Pyrrolidin-2-yl)quinoline acetate

Cat. No.: B2906025
CAS No.: 1177337-86-8
M. Wt: 258.321
InChI Key: SGCONXHVHGMPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidin-2-yl)quinoline acetate is a chemical compound that features a quinoline ring system substituted with a pyrrolidine moiety at the 3-position and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-yl)quinoline acetate typically involves the construction of the quinoline ring followed by the introduction of the pyrrolidine moiety and the acetate group. One common method involves the cyclization of appropriate precursors to form the quinoline ring, followed by the addition of pyrrolidine through nucleophilic substitution or other suitable reactions. The acetate group can be introduced via esterification reactions using acetic anhydride or acetyl chloride under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-yl)quinoline acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline compounds, and various substituted quinoline and pyrrolidine derivatives .

Scientific Research Applications

3-(Pyrrolidin-2-yl)quinoline acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-yl)quinoline acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-2-yl)quinoline
  • 3-(Pyrrolidin-2-yl)quinoline hydrochloride
  • 3-(Pyrrolidin-2-yl)quinoline nitrate

Uniqueness

3-(Pyrrolidin-2-yl)quinoline acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The acetate group may also enhance its ability to penetrate biological membranes, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

acetic acid;3-pyrrolidin-2-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.C2H4O2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13;1-2(3)4/h1-2,4-5,8-9,13-14H,3,6-7H2;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCONXHVHGMPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CC(NC1)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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